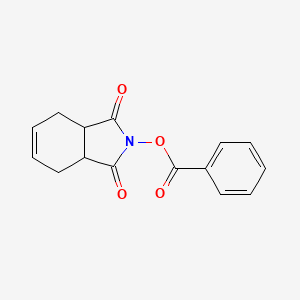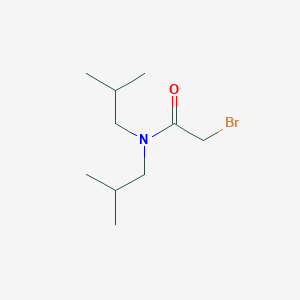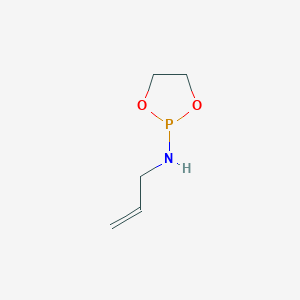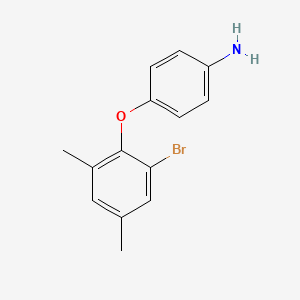![molecular formula C20H41NO7S B14298679 2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid CAS No. 115900-04-4](/img/structure/B14298679.png)
2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid is a complex organic compound with a unique structure that includes a long-chain fatty acid and a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid typically involves the reaction of 3,7,13-trihydroxyoctadecanoic acid with ethane-1-sulfonic acid. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The process may involve multiple steps, including esterification, amidation, and sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in the laboratory. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of surfactants and emulsifiers for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting cellular processes. Its sulfonic acid group can participate in ionic interactions, while the long-chain fatty acid moiety can integrate into lipid membranes, influencing membrane dynamics and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES): A zwitterionic buffer used in biochemical research.
N-Cyclohexyl-2-aminoethanesulfonic acid (CHES): A buffering agent with a useful pH range of 8.6–10.
Uniqueness
2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid is unique due to its combination of a long-chain fatty acid and a sulfonic acid group, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications, making it a valuable compound in various scientific fields.
Propriétés
Numéro CAS |
115900-04-4 |
|---|---|
Formule moléculaire |
C20H41NO7S |
Poids moléculaire |
439.6 g/mol |
Nom IUPAC |
2-(3,7,13-trihydroxyoctadecanoylamino)ethanesulfonic acid |
InChI |
InChI=1S/C20H41NO7S/c1-2-3-5-9-17(22)10-6-4-7-11-18(23)12-8-13-19(24)16-20(25)21-14-15-29(26,27)28/h17-19,22-24H,2-16H2,1H3,(H,21,25)(H,26,27,28) |
Clé InChI |
IEYSVQJKQVTDTN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCCCCC(CCCC(CC(=O)NCCS(=O)(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14298597.png)
![2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan](/img/structure/B14298598.png)

![(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)[4-(octyloxy)phenyl]methanone](/img/structure/B14298614.png)





![5-[1-(Furan-2-yl)-2-nitroethyl]-2H-1,3-benzodioxole](/img/structure/B14298648.png)
![Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate](/img/structure/B14298649.png)
![1-{[Iodo(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14298650.png)

![Benzene, [(hexylseleno)methyl]-](/img/structure/B14298655.png)
